molecular formula C8H7ClN2 B3049336 4-(Aminomethyl)-2-chlorobenzonitrile CAS No. 202522-15-4

4-(Aminomethyl)-2-chlorobenzonitrile

Cat. No.: B3049336
CAS No.: 202522-15-4
M. Wt: 166.61 g/mol
InChI Key: MIYUHKALQKBPEW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-chlorobenzonitrile (CAS: 400721-75-7) is a benzonitrile derivative featuring an aminomethyl (-CH₂NH₂) group at the para (4th) position and a chlorine atom at the ortho (2nd) position on the aromatic ring. Its molecular formula is C₈H₆ClN₂, with a molecular weight of 168.60 g/mol (calculated from ). The compound’s structure combines the electron-withdrawing nitrile (-CN) group with a polar aminomethyl substituent, influencing its reactivity and physicochemical properties. It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules, such as enzyme inhibitors (e.g., NSD2-PWWP1 inhibitors, as seen in ) .

Properties

IUPAC Name

4-(aminomethyl)-2-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUHKALQKBPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619838
Record name 4-(Aminomethyl)-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202522-15-4
Record name 4-(Aminomethyl)-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-chlorobenzonitrile typically involves the introduction of the aminomethyl group and the chlorine atom onto the benzonitrile core. One common method is the nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with 2-chlorobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-chlorobenzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The chlorine atom may also contribute to the compound’s overall electronic properties, affecting its behavior in chemical and biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
4-(Aminomethyl)-2-chlorobenzonitrile 4-CH₂NH₂, 2-Cl, -CN C₈H₆ClN₂ 168.60 Pharmaceutical intermediates
4-(Aminomethyl)-2-fluorobenzonitrile 4-CH₂NH₂, 2-F, -CN C₈H₆FN₂ 150.15 Halogenated analogs for SAR studies
2-Amino-4-chloro-5-methylbenzonitrile 2-NH₂, 4-Cl, 5-CH₃, -CN C₉H₈ClN₂ 185.63 High thermal stability (>300°C)
3-(Aminomethyl)benzonitrile 3-CH₂NH₂, -CN C₈H₈N₂ 132.16 Simpler backbone for polymer synthesis
4-Amino-3-methylbenzonitrile 4-NH₂, 3-CH₃, -CN C₈H₈N₂ 132.16 Agrochemical precursors

Structural Insights :

  • Halogen Position : Replacing chlorine with fluorine () reduces molecular weight and alters lipophilicity, impacting bioavailability .
  • Amino vs. Aminomethyl: Compounds with free amino groups (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) exhibit higher polarity and lower solubility in organic solvents compared to aminomethyl derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Purity (%) Solubility (H₂O) Stability Notes
This compound Not reported >97.0 Low Stable under inert conditions
4-(Aminomethyl)benzoic acid >300 >98.0 Low High thermal stability
4-Amino-3-methylbenzonitrile Not reported >97.0 Moderate Hygroscopic
2-Amino-4-chloro-5-methylbenzonitrile >300 97 Low Requires desiccated storage

Key Observations :

  • Thermal Stability: Aminomethyl derivatives with aromatic nitriles (e.g., this compound) generally exhibit moderate stability, whereas carboxylic acid analogs (e.g., 4-(Aminomethyl)benzoic acid) show exceptional thermal resistance .
  • Solubility: The aminomethyl group enhances water solubility slightly compared to non-polar methyl or chloro substituents .

Biological Activity

4-(Aminomethyl)-2-chlorobenzonitrile (CAS Number: 182292-02-0) is a chemical compound characterized by the presence of both an aminomethyl group and a chlorine substituent on the benzene ring. This unique structure imparts distinct biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula for this compound is C8H8ClN2. The compound is synthesized through the reaction of 2-chlorobenzonitrile with formaldehyde and ammonia, leading to the formation of an intermediate imine, which is then reduced to yield the final product. The hydrochloride salt form is commonly used in research applications due to its enhanced solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine atom can participate in halogen bonding, modulating the activity of target molecules and leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains, including drug-resistant bacteria. Preliminary studies suggest it may function as an effective antimicrobial agent .
  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways relevant to neurological disorders. The compound's ability to inhibit specific enzymes could lead to therapeutic applications in treating conditions like depression or anxiety.
  • Receptor Modulation : this compound may act as a ligand for certain receptors, influencing signaling pathways involved in inflammation and pain management.

Case Studies

  • Antibacterial Efficacy : A study conducted on various aminomethyl derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Neuropharmacological Research : In a series of experiments aimed at understanding the effects of enzyme inhibitors on neurotransmitter levels, this compound showed promise in increasing serotonin levels in neuronal cultures, suggesting potential antidepressant-like effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(Aminomethyl)benzonitrile Lacks chlorine; different reactivityModerate antimicrobial activity
2-Chlorobenzonitrile Lacks aminomethyl groupMinimal biological activity
4-Aminobenzoic acid Contains carboxyl instead of nitrileKnown for anti-inflammatory properties

The presence of both the aminomethyl and chlorine groups in this compound contributes to its unique reactivity and biological profile compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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